1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
1-Benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core. This scaffold is characterized by fused pyridine, pyrrole, and pyrimidine rings, with substitutions at the 1- and 2-positions. The 1-benzyl group enhances lipophilicity, while the 2-(2-ethylpiperidine-1-carbonyl) moiety introduces a bulky, nitrogen-rich substituent that may influence bioactivity and binding interactions .
The compound is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, a method optimized to yield 2-substituted derivatives efficiently (Table 1, ). This pathway involves lactonization and decarboxylation of intermediate β-hydroxyesters, producing the tricyclic system in good to excellent yields (41–100%) depending on substituents .
Properties
IUPAC Name |
6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-19-12-6-8-14-27(19)25(31)21-16-20-23(29(21)17-18-10-4-3-5-11-18)26-22-13-7-9-15-28(22)24(20)30/h3-5,7,9-11,13,15-16,19H,2,6,8,12,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVOFBRDYGXSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
This compound interacts with FGFRs, exhibiting potent activities against FGFR1, 2, and 3. The interaction involves the binding of the compound to the receptors, leading to the inhibition of the FGFR signaling pathway.
Biochemical Pathways
Upon binding to the compound, the FGFR undergoes changes that result in the inhibition of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its bioavailability and distribution within the body.
Comparison with Similar Compounds
2-Substituted Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones
- Compound 2b (2-phenyl derivative): Synthesized in 100% yield via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino ester (1b). The phenyl group at the 2-position enhances π-π stacking but reduces solubility compared to the target compound’s 2-ethylpiperidine-1-carbonyl group .
- Compound 12n (2-(4-chlorophenyl)-1-methyl derivative): Exhibits potent cytotoxicity (IC50 = 6.55 µM against HeLa cells). The chloro-phenyl substituent increases electrophilicity, contrasting with the target compound’s basic piperidine group, which may improve membrane permeability .
- E201-0211 (1,9-dimethyl-2-(2-methylpiperidine-1-carbonyl) derivative): LogP = 2.25, indicating moderate lipophilicity.
Dihydro Derivatives
- 2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones: Saturated pyrrole rings in these derivatives confer diuretic and antibacterial activities, absent in the fully aromatic target compound .
Physicochemical Properties
- Hydrogen Bonding : The 2-ethylpiperidine-1-carbonyl group introduces two H-bond acceptors (carbonyl and piperidine N), improving target binding vs. phenyl or methyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
